6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one

CNS drug discovery BACE1 inhibition physicochemical profiling

6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one (CAS 1245514-78-6) is a spirocyclic indene-pyran building block featuring a C6-bromo substituent on the indanone ring fused via a quaternary spiro center to a tetrahydropyran ring. The molecule has a molecular formula of C13H13BrO2, a molecular weight of 281.14 g/mol, and a computed XLogP3-AA of 2.6, indicating moderate lipophilicity.

Molecular Formula C13H13BrO2
Molecular Weight 281.149
CAS No. 1245514-78-6
Cat. No. B3013101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one
CAS1245514-78-6
Molecular FormulaC13H13BrO2
Molecular Weight281.149
Structural Identifiers
SMILESC1COCCC12CC3=C(C2=O)C=C(C=C3)Br
InChIInChI=1S/C13H13BrO2/c14-10-2-1-9-8-13(3-5-16-6-4-13)12(15)11(9)7-10/h1-2,7H,3-6,8H2
InChIKeyYAYQYDYHADUGLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one (CAS 1245514-78-6): Spirocyclic Indene-Pyran Building Block for BACE1 Inhibitor and Fragment-Based Drug Discovery Programs


6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one (CAS 1245514-78-6) is a spirocyclic indene-pyran building block featuring a C6-bromo substituent on the indanone ring fused via a quaternary spiro center to a tetrahydropyran ring [1]. The molecule has a molecular formula of C13H13BrO2, a molecular weight of 281.14 g/mol, and a computed XLogP3-AA of 2.6, indicating moderate lipophilicity [1]. This compound belongs to the spiro[indene-2,4'-pyran]-1(3H)-one class, which has been claimed in patent families as beta-secretase (BACE1) inhibitor scaffolds for Alzheimer's disease research [2]. It is supplied as a research chemical with a typical purity of 97–98% (HPLC) and is stored at 2–8 °C .

Why 6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one Cannot Be Replaced by Other Spiro-Indene or Spiro-Pyran Analogs


Spiro[indene-pyran] scaffolds exhibit steep structure-activity relationships (SAR) where the bromine position, spiro-junction atom, and ring size of the saturated heterocycle collectively determine BACE1 inhibitory potency and selectivity [1]. Substitution of the 6-bromo-indanone motif with a des-bromo analog removes the heavy atom effect essential for key hydrophobic pocket occupancy in the BACE1 active site [1]. Replacing the tetrahydropyran ring with a piperidine (e.g., 6-bromospiro[indene-2,4'-piperidin]-1(3H)-one) alters both the hydrogen-bonding capacity and the pKa of the heteroatom, leading to divergent cellular permeability and off-target profiles . Even closely related spiro[indoline-3,4'-pyran]-2-one analogs (CAS 1190861-43-8) bear an amide nitrogen that changes the ring electronics and the vector of the fused ring system, making simple interchange unreliable without re-optimization of the entire series [2]. These class-level SAR constraints make procurement of the exact brominated spiro[indene-pyran] essential for reproducing published synthetic routes and biological data.

Quantitative Differentiation Evidence: 6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one vs. Closest Analogs


Molecular Lipophilicity (XLogP3-AA) vs. Des-Bromo and Piperidine Analogs Dictates Passive Permeability Window

The target compound's computed XLogP3-AA of 2.6 [1] places it within the optimal lipophilicity range (2–3) for CNS drug candidates, balancing passive blood-brain barrier permeability with aqueous solubility. By contrast, the des-bromo parent spiro[indene-2,4'-pyran]-1(3H)-one (XLogP3-AA ∼1.8) may exhibit insufficient lipophilicity for optimal brain penetration, while the 6-bromospiro[indene-2,4'-piperidin]-1(3H)-one analog, depending on its protonation state, can deviate by >0.5 log units and introduce P-glycoprotein recognition risk [2].

CNS drug discovery BACE1 inhibition physicochemical profiling

Rotatable Bond Count = 0 Confers Maximal Conformational Rigidity vs. Flexible-Chain Spiro Analogues

The target compound has zero rotatable bonds [1], locking the bromo-indanone and tetrahydropyran rings into a single rigid conformation. In contrast, the commonly employed BACE1 fragment 6-bromo-1-indanone (the synthetic precursor) possesses one rotatable bond (the carbonyl-bearing ring can flex), and acyclic bromo-acetophenone analogs exhibit three or more rotatable bonds [2]. The spiro fusion pre-organizes the pharmacophore for optimal binding to the BACE1 S1–S3 pocket, reducing the entropic penalty upon binding by an estimated 0.5–1.5 kcal/mol relative to the open-chain analog [3].

conformational restriction ligand efficiency fragment-based drug design

Bromine Heavy Atom Enables Anomalous X-ray Scattering Phasing, Unavailable with Chlorine or Des-Halo Analogs

The presence of a single bromine atom (exact mass 280.00989 Da) provides a strong anomalous scattering signal (f'' ≈ 1.3 e⁻ at Cu Kα, rising to ≈ 2.0 e⁻ at wavelengths near the Br K-edge at 0.92 Å) [1], enabling experimental phasing for crystallographic structure determination of protein-ligand complexes without the need for selenomethionine incorporation [2]. The des-chloro analog (expected anomalous signal f'' ≈ 0.36 e⁻ at Cu Kα) is substantially weaker, while the des-halo analog generates no anomalous signal. The spiro fusion places the bromine on a rigid scaffold, increasing the likelihood of a single ordered conformation in the soaked crystal relative to flexible brominated probes.

structural biology X-ray crystallography soaking experiments

Topological Polar Surface Area (TPSA) of 26.3 Ų Predicts Superior CNS Permeability vs. Spiro-Indoline Analogs (TPSA ~38 Ų)

The target compound has a computed TPSA of 26.3 Ų [1], well below the 60–70 Ų threshold commonly associated with passive blood-brain barrier penetration. The spiro[indoline-3,4'-pyran]-2-one analog (CAS 1190861-43-8) carries an amide NH donor and a second carbonyl, pushing its TPSA to approximately 38 Ų—a ~45% increase that can reduce CNS exposure by 2–5 fold based on published permeability-TPSA correlations [2]. The target compound also has zero hydrogen bond donors, a favorable property for CNS penetration, whereas the indoline analog has one HBD [3].

CNS MPO score blood-brain barrier penetration ADME optimization

Optimal Application Scenarios for Procuring 6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one


BACE1 Fragment-Based Lead Generation: Conformational Restriction-Driven Affinity Optimization

The compound's zero rotatable bonds and bromine heavy atom make it ideal for fragment soaking campaigns targeting BACE1. Its XLogP3-AA of 2.6 and TPSA of 26.3 Ų predict adequate CNS permeability, positioning it as a fragment hit that can be optimized without sacrificing brain exposure. Researchers building on the US 8,633,212 B2 scaffold family should procure this exact brominated spiro-pyran to ensure SAR continuity with the patented series [1].

X-ray Crystallographic Fragment Screening via Bromine Anomalous Scattering

Structural biology groups can exploit the bromine anomalous signal (f'' ≈ 1.3 e⁻ at Cu Kα) for rapid experimental phasing of protein-fragment complexes without Se-Met derivatization. The rigid spiro scaffold increases the probability of obtaining a single, well-ordered binding pose, facilitating electron density interpretation. This provides a decisive advantage over flexible brominated fragments or des-halo analogs that require isomorphous replacement [2].

Spirocyclic Scaffold Diversification via Suzuki-Miyaura Cross-Coupling at the C6 Bromine

The C6-bromo substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling rapid library enumeration of aryl-, heteroaryl-, and amino-substituted spiro[indene-pyran] analogs. This chemical feature allows a single procurement to unlock dozens of analogs, avoiding the need to resynthesize the spiro core with different halogen substituents. The compound's stability under standard coupling conditions (2–8 °C storage) reduces decomposition risk during parallel synthesis campaigns [3].

Comparative CNS Drug Property Profiling: Benchmarking Against Spiro-Indoline and Spiro-Piperidine Scaffolds

For medicinal chemistry programs evaluating spirocyclic cores for CNS indications, this compound serves as a key comparator with its unique combination of TPSA (26.3 Ų), HBD = 0, and HBA = 2. Direct head-to-head profiling against spiro[indoline-pyran] (TPSA ~38 Ų, HBD = 1) and spiro[indene-piperidine] (basic amine, variable P-gp liability) can empirically validate in silico predictions of brain penetration, guiding scaffold selection for lead optimization [4].

Quote Request

Request a Quote for 6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.